molecular formula C17H26ClN3O4S B14903491 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

Cat. No.: B14903491
M. Wt: 403.9 g/mol
InChI Key: UTDXDJIONVTZAN-FDRIWYBQSA-N
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Description

2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a cyclopentane ring, and an ethan-1-ol group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves multiple steps:

    Formation of the pyrimidine ring: This step typically involves the reaction of appropriate starting materials under conditions that promote cyclization.

    Introduction of the propylthio group: This can be achieved through nucleophilic substitution reactions.

    Formation of the cyclopentane ring: This step may involve cyclization reactions under acidic or basic conditions.

    Attachment of the ethan-1-ol group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrimidine ring or other functional groups, potentially leading to the formation of more saturated compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and propylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers can study the biological activity of this compound and its derivatives to identify potential therapeutic applications.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(propylthio)pyrimidine: Shares the pyrimidine ring and propylthio group.

    2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl derivatives: Shares the cyclopentane ring structure.

Uniqueness

The uniqueness of 2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H26ClN3O4S

Molecular Weight

403.9 g/mol

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-[(6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

InChI

InChI=1S/C17H26ClN3O4S/c1-4-7-26-16-20-12(18)9-13(21-16)19-10-8-11(23-6-5-22)15-14(10)24-17(2,3)25-15/h9-11,14-15,22H,4-8H2,1-3H3,(H,19,20,21)/t10-,11+,14+,15-/m1/s1

InChI Key

UTDXDJIONVTZAN-FDRIWYBQSA-N

Isomeric SMILES

CCCSC1=NC(=CC(=N1)Cl)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO

Canonical SMILES

CCCSC1=NC(=CC(=N1)Cl)NC2CC(C3C2OC(O3)(C)C)OCCO

Origin of Product

United States

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